3-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine
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Overview
Description
3-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a trifluoroethyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine typically involves multiple steps, starting with the preparation of the piperidine ring. One common approach is the reaction of 2,2,2-trifluoroethanol with piperidine under acidic conditions to form 1-(2,2,2-trifluoroethyl)piperidin-4-ol. This intermediate is then reacted with 3-methylpyridine-2-methanol in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, temperature, and pressure conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 3-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 3-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Methyl-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine
3-Methyl-2-{[1-(2,2,2-trifluoroethyl)pyrrolidin-4-yl]methoxy}pyridine
3-Methyl-2-{[1-(2,2,2-trifluoroethyl)azepan-4-yl]methoxy}pyridine
Uniqueness: 3-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs. Its trifluoroethyl group, in particular, enhances its reactivity and binding affinity, making it a valuable compound in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique structure and versatile applications make it a compound of interest for future studies and developments.
Properties
IUPAC Name |
3-methyl-2-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O/c1-11-3-2-6-18-13(11)20-9-12-4-7-19(8-5-12)10-14(15,16)17/h2-3,6,12H,4-5,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRRHHWVPUOLRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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